Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]- Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18406247
InChI: InChI=1S/C7H7NO3S/c1-3(9)8-4-5(10)6(11)7(4)12-2/h1-2H3,(H,8,9)
SMILES:
Molecular Formula: C7H7NO3S
Molecular Weight: 185.20 g/mol

Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-

CAS No.:

Cat. No.: VC18406247

Molecular Formula: C7H7NO3S

Molecular Weight: 185.20 g/mol

* For research use only. Not for human or veterinary use.

Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]- -

Specification

Molecular Formula C7H7NO3S
Molecular Weight 185.20 g/mol
IUPAC Name N-(2-methylsulfanyl-3,4-dioxocyclobuten-1-yl)acetamide
Standard InChI InChI=1S/C7H7NO3S/c1-3(9)8-4-5(10)6(11)7(4)12-2/h1-2H3,(H,8,9)
Standard InChI Key ZGMGNPMBXULDIQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C(C(=O)C1=O)SC

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core structure comprises a strained cyclobutene ring substituted at the 1-position with an acetamide group (-NH-C(O)-CH₃) and at the 2-position with a methylthio (-S-CH₃) moiety. The 3- and 4-positions are occupied by oxo groups (=O), creating a conjugated system that influences its electronic properties. Computational models predict significant ring strain due to the cyclobutene’s 90° bond angles, which may enhance reactivity in ring-opening reactions .

Table 1: Key Structural Data

PropertyValue/DescriptionSource
Molecular FormulaC₇H₇NO₃S
Molar Mass185.20 g/mol
Density1.40 ± 0.1 g/cm³ (predicted)
CAS Number152836-82-3
IUPAC NameN-(2-methylsulfanyl-3,4-dioxocyclobuten-1-yl)acetamide

Spectroscopic Features

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methylthio group (δ ~2.5 ppm for S-CH₃ protons) and the acetamide’s carbonyl carbon (δ ~170 ppm in ¹³C NMR). Infrared (IR) spectroscopy shows strong absorption bands at 1,740 cm⁻¹ and 1,680 cm⁻¹, corresponding to the cyclobutene’s oxo groups and the acetamide’s C=O stretch, respectively.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

  • Cyclobutene Ring Formation: A [2+2] cycloaddition between acetylene derivatives and ketenes generates the cyclobutene core.

  • Functionalization: Subsequent thioetherification introduces the methylthio group, followed by acetamide coupling via nucleophilic acyl substitution.

Reaction conditions (e.g., anhydrous solvents, temperatures of 60–80°C) are critical to avoiding side reactions such as ring-opening or oxidation.

Table 2: Representative Synthetic Pathway

StepReagents/ConditionsYieldPurity
1Dichloromethane, 0°C, 12 h45%90%
2Methyl mercaptan, K₂CO₃, DMF, 60°C62%88%

Industrial Manufacturing

Industrial production employs continuous-flow reactors to optimize temperature control and scalability. Automated systems minimize human exposure, addressing safety concerns associated with reactive intermediates.

Physicochemical Properties

Physical State and Stability

The compound exists as a pale-yellow crystalline solid under standard conditions . It exhibits moderate stability in dry, inert atmospheres but degrades upon prolonged exposure to moisture or UV light, forming sulfoxides and diketones .

Solubility and Partitioning

Experimental data indicate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL) . The predicted logP value of 0.89 suggests moderate lipophilicity, enabling membrane permeability in biological systems .

Chemical Reactivity

Nucleophilic Additions

The electron-deficient cyclobutene ring undergoes nucleophilic attacks at the 1- and 3-positions. For example, amines selectively add to the 3-oxo group, forming β-amino enones.

Cycloadditions

The compound participates in Diels-Alder reactions with dienes, leveraging ring strain to form bicyclic adducts. These reactions proceed at ambient temperatures with yields exceeding 70%.

Biological Activity and Applications

Antimicrobial Properties

Preliminary assays against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. Mechanistic studies suggest interference with bacterial cell wall synthesis, though target identification remains ongoing.

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets in antimicrobial and anticancer pathways.

  • Derivatization: Explore structural analogs with enhanced bioavailability.

  • Toxicology: Conduct chronic exposure assessments in animal models.

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